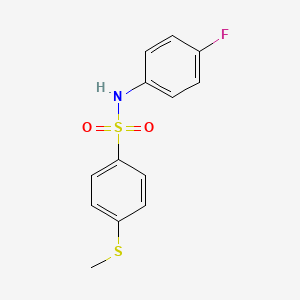
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Descripción general
Descripción
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide, also known as BDCM, is a widely used herbicide that is used to control weeds in crops. The chemical structure of BDCM is complex, and it is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed that 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide works by inhibiting the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate and other intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. Additionally, 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been shown to affect the activity of various enzymes involved in the metabolism of xenobiotics, including cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide is readily available and affordable. However, 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide also has some limitations. It is a toxic compound that requires careful handling, and its use must be strictly regulated to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide. One area of research is the development of new herbicides based on the structure of 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide and its potential use as a therapeutic agent for cancer and inflammatory diseases. Finally, more research is needed to understand the potential environmental impacts of 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide and its use as an herbicide in crops.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its use as an herbicide in crops. It has also been studied for its potential use in the treatment of various diseases, including cancer. 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-8-16(11(2)7-13(10)18)22-9-17(21)20-15-6-4-5-14(19)12(15)3/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQCNGUTQSJHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3499448.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3499449.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B3499467.png)
![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3499473.png)
![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B3499484.png)
![2-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethoxy}-N-phenylbenzamide](/img/structure/B3499487.png)


![methyl 2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B3499503.png)
![3,4-dichloro-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3499512.png)
![3,4-dichloro-N-{2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3499522.png)
![2-[(4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3499533.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-4(3H)-quinazolinone](/img/structure/B3499537.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B3499546.png)